molecular formula C7H10ClN3O2 B2426182 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride CAS No. 2253629-25-1

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride

Cat. No.: B2426182
CAS No.: 2253629-25-1
M. Wt: 203.63
InChI Key: ZUDOSEOKIANNOW-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 203.63 .

Scientific Research Applications

Synthesis and Molecular Structure

  • A four-step synthesis process of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, involving etherification, hydrazonation, cyclization, and reduction, has been developed. This compound was characterized by NMR and ESI-MS/MS, with a focus on the hydrazone-hydrazine tautomerism of the intermediate hydrazonation product (Q. Zhang et al., 2019).

Synthesis of Derivatives for Potential Applications

  • The synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, including the preparation of various derivatives through rearrangement and reaction processes, highlights their potential for anti-inflammatory activity (Safwat M. Rabea et al., 2006).

Synthesis of Novel Derivatives

  • Research has been conducted on the synthesis of novel 1,2,4-triazolo derivatives, expanding the range of compounds in this category and contributing to the broader understanding of their chemical properties and potential applications (Ν. V. Kumar et al., 2007).

Structural and Spectroscopic Analysis

  • Studies on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have provided insights into the structural and conformational characteristics of these compounds, using methods like HPLC and NMR spectroscopy (A. Dzygiel et al., 2004).

Development of C-Nucleosides

  • The synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides showcases the advancement in creating isosteres of known nucleosides like sangivamycin, offering potential in developing novel therapeutic agents (N. Nishimura et al., 2001).

Theoretical and Experimental Studies

  • Experimental and computational studies on pyrrolotriazepine derivatives emphasize the importance of theoretical calculations in understanding the formation mechanisms of these compounds (Nurettin Menges et al., 2013).

Safety and Hazards

The compound “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride” is associated with certain hazards. It has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound are H315, H319, and H335 .

Future Directions

The pyrrolopyrazine scaffold, to which “3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride” belongs, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-3-2-5(7(11)12)10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDOSEOKIANNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(CC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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